Product packaging for LASSBio-1366(Cat. No.:CAS No. 1396397-03-7)

LASSBio-1366

Cat. No.: B608479
CAS No.: 1396397-03-7
M. Wt: 358.39
InChI Key: RJGXXNTZSGVLHQ-UDWIEESQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

LASSBio-1366 is a novel small-molecule compound identified as an agonist of the adenosine A2a receptor (A2AR) . Its primary researched application is in attenuating the progression of monocrotaline-induced pulmonary hypertension . Targeting adenosine receptors presents a promising strategy for cardiovascular diseases, as A2AR activation is known to mediate vasodilatory and anti-inflammatory effects, and can interfere with cardiac and vascular remodeling . Activation of A2AR on platelets also increases intracellular cAMP, which reduces platelet activation and aggregation, suggesting potential research applications in managing thrombosis . As a synthetic small-molecule ligand, this compound represents an emerging area of investigation for enhancing cardioprotection, though most drug prototypes in this class remain in the pre-clinical developmental stage . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. The compound has a molecular formula of C19H22N2O5 and a CAS Number of 1396397-03-7 . It is recommended to store the product at -20°C .

Properties

CAS No.

1396397-03-7

Molecular Formula

C19H22N2O5

Molecular Weight

358.39

IUPAC Name

(E)-N'-(3,4-Dimethoxybenzylidene)-3,4-dimethoxy-N-methylbenzohydrazide

InChI

InChI=1S/C19H22N2O5/c1-21(19(22)14-7-9-16(24-3)18(11-14)26-5)20-12-13-6-8-15(23-2)17(10-13)25-4/h6-12H,1-5H3/b20-12+

InChI Key

RJGXXNTZSGVLHQ-UDWIEESQSA-N

SMILES

O=C(N(C)/N=C/C1=CC=C(OC)C(OC)=C1)C2=CC=C(OC)C(OC)=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

LASSBio-1366;  LASSBio 1366;  LASSBio1366; 

Origin of Product

United States

Synthetic Methodologies and Chemical Design of Lassbio 1366

N-Acylhydrazone Scaffold Synthesis

The synthesis of LASSBio-1366, chemically known as (E)-N'-(3,4-dimethoxybenzylidene)-3,4-dimethoxybenzohydrazide, employs a straightforward and well-established method for the formation of the N-acylhydrazone (NAH) scaffold. This reaction involves the acid-catalyzed condensation of a hydrazide with an aldehyde. semanticscholar.orgnih.gov

The general synthetic route can be broken down into three main steps:

Esterification: The process begins with the esterification of the starting carboxylic acid, in this case, 3,4-dimethoxybenzoic acid. This is typically achieved by reacting the acid with methanol (B129727) in the presence of a catalytic amount of sulfuric acid to yield the corresponding methyl ester, methyl 3,4-dimethoxybenzoate. semanticscholar.org

Hydrazinolysis: The resulting methyl ester undergoes hydrazinolysis. This step involves reacting the ester with hydrazine (B178648) hydrate (B1144303) in an alcoholic solvent, such as ethanol (B145695), to produce the key intermediate, 3,4-dimethoxybenzohydrazide (B1302353). semanticscholar.org

Condensation: The final step is the condensation of the 3,4-dimethoxybenzohydrazide with 3,4-dimethoxybenzaldehyde. This reaction is typically carried out in a solvent like ethanol with a catalytic amount of acid (e.g., hydrochloric acid or acetic acid) to yield the final N-acylhydrazone product, this compound. semanticscholar.orgnih.gov

This synthetic approach is highly versatile and is a common method employed for the generation of various N-acylhydrazone derivatives. semanticscholar.org

Table 1: Key Reactants for the Synthesis of this compound

Reactant NameChemical FormulaRole in Synthesis
3,4-Dimethoxybenzoic acidC₉H₁₀O₄Starting material for hydrazide synthesis
3,4-DimethoxybenzaldehydeC₉H₁₀O₃Aldehyde component for condensation
Hydrazine hydrateH₆N₂OReagent for hydrazinolysis
MethanolCH₄OSolvent and reactant in esterification
Sulfuric acidH₂SO₄Catalyst for esterification
EthanolC₂H₆OSolvent for hydrazinolysis and condensation
Hydrochloric acid / Acetic acidHCl / C₂H₄O₂Catalyst for condensation

Structural Design Strategies for this compound

The design of this compound is predicated on the established pharmacological importance of the N-acylhydrazone scaffold and the strategic incorporation of specific structural motifs to target enzymes like phosphodiesterase 4 (PDE4). The N-acylhydrazone moiety is considered a "privileged structure" in medicinal chemistry due to its ability to interact with multiple biological targets and its favorable pharmacokinetic properties. researchgate.net

Key structural features of this compound contribute to its design as a potential PDE4 inhibitor:

N-Acylhydrazone Linker: This core scaffold provides a rigid and planar linkage between two aromatic rings. The hydrogen bond donor (N-H) and acceptor (C=O) groups within this linker are crucial for establishing interactions with the active sites of target proteins.

Dimethoxyphenyl Moieties: this compound possesses two 3,4-dimethoxyphenyl rings. The presence of methoxy (B1213986) groups on a phenyl ring is a common feature in many PDE4 inhibitors, such as rolipram (B1679513) and LASSBio-448. nih.govnih.gov These groups can engage in hydrogen bonding and hydrophobic interactions within the enzyme's active site, contributing to binding affinity and selectivity. nih.gov The catechol-like arrangement of the methoxy groups is particularly noteworthy, as this motif is known to be important for interacting with the catalytic domain of PDE4. nih.gov

The design strategy for this compound likely involved the molecular hybridization of the pharmacophoric elements of known PDE4 inhibitors with the versatile N-acylhydrazone scaffold. This approach aims to create novel chemical entities with potentially improved efficacy and selectivity.

Table 2: Structural Features of this compound and Their Potential Roles

Structural FeatureDescriptionPotential Role in Biological Activity
N-Acylhydrazone CoreA -CO-NH-N=CH- functional groupProvides a rigid linker, hydrogen bonding sites, and favorable ADME properties.
3,4-Dimethoxyphenyl Ring (from hydrazide)A benzene (B151609) ring substituted with two methoxy groups at positions 3 and 4.Potential interaction with the active site of target enzymes like PDE4.
3,4-Dimethoxyphenyl Ring (from aldehyde)A benzene ring substituted with two methoxy groups at positions 3 and 4.Potential interaction with the active site of target enzymes like PDE4.

This compound as a Structural Variant within N-Acylhydrazone Libraries

This compound is a constituent of the extensive chemical library developed by the Laboratory of Evaluation and Synthesis of Bioactive Substances (LASSBio). A significant portion of this library is composed of compounds featuring the N-acylhydrazone scaffold, reflecting the laboratory's focus on this chemotype for drug discovery.

The generation of a library of N-acylhydrazone derivatives, including this compound, allows for a systematic exploration of the structure-activity relationships (SAR). By synthesizing a series of analogues with variations in the aromatic rings attached to the N-acylhydrazone core, researchers can probe the influence of different substituents on biological activity.

For instance, the synthesis of this compound, with its specific 3,4-dimethoxy substitution pattern on both phenyl rings, represents a deliberate choice within a matrix of possible substitutions. This systematic approach, common in medicinal chemistry, enables the identification of optimal structural features for a desired pharmacological effect. The inclusion of this compound in this library provides a valuable data point for understanding the SAR of N-acylhydrazone-based PDE4 inhibitors and for the design of future, potentially more potent and selective, analogues.

Molecular Targets and Receptor Ligand Interactions of Lassbio 1366

Adenosine (B11128) A2A Receptor (A2AR) Agonism

LASSBio-1366 is recognized as an agonist for the adenosine A2A receptor (A2AR). medkoo.combioscience.co.uk Its activity at this receptor has been shown to be beneficial in attenuating the progression of monocrotaline-induced pulmonary hypertension in rat models. hilarispublisher.com The activation of A2AR by this compound is thought to restore normal levels of endothelial nitric oxide, leading to improved endothelial function and a reduction in pulmonary vascular resistance. hilarispublisher.com

Adenosine Receptor Subtype Selectivity

While this compound is a known A2AR agonist, the broader family of adenosine receptors includes several subtypes (A1, A2A, A2B, and A3). iomcworld.orgresearchgate.net These subtypes are distinguished by their coupling to different second messenger systems. d-nb.info A1 and A3 receptors typically inhibit adenylyl cyclase, while A2A and A2B receptors stimulate it. d-nb.info The development of subtype-selective ligands is a critical goal in pharmacology to minimize off-target effects. diva-portal.orgnih.gov

Research on related N-acylhydrazone derivatives, such as LASSBio-1359, has demonstrated a higher selectivity for the A2A receptor subtype over others. researchgate.net For instance, LASSBio-1359 significantly inhibited the binding of an A2A receptor agonist by 78.6%, while its inhibition of other adenosine receptor subtypes did not exceed 30%. researchgate.net Computational docking studies have further supported the interaction of these N-acylhydrazone compounds with the A2A receptor. researchgate.net

Table 1: Adenosine Receptor Subtype Selectivity of a Related Compound (LASSBio-1359)

Downstream Signaling Pathways Mediated by A2AR Activation

Activation of the A2AR by agonists like this compound initiates a cascade of intracellular signaling events that contribute to its physiological effects. hilarispublisher.comiomcworld.org

The A2A receptor is coupled to a G stimulatory (Gs) protein. hilarispublisher.com Upon agonist binding, the Gs protein activates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). cusabio.com This increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). cusabio.comnih.gov The cAMP/PKA signaling pathway is a fundamental mechanism through which cells respond to various external signals. nih.govfrontiersin.org PKA can then phosphorylate numerous downstream targets, influencing a wide range of cellular functions. cusabio.com The activity of this pathway is tightly regulated, with phosphodiesterases (PDEs) acting to degrade cAMP and counterbalance the effects of adenylyl cyclase. cusabio.comnih.gov

A key consequence of A2AR activation in the vascular endothelium is the release of nitric oxide (NO). hilarispublisher.comiomcworld.org NO is a critical signaling molecule that plays a vital role in maintaining vascular homeostasis. nih.govnih.gov It is synthesized in endothelial cells from the amino acid L-arginine by the enzyme endothelial nitric oxide synthase (eNOS). nih.gov The NO produced diffuses to adjacent vascular smooth muscle cells, where it activates soluble guanylate cyclase, leading to the production of cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent vasodilation. frontiersin.org By promoting NO release, this compound can help to improve endothelial function, which is often impaired in cardiovascular diseases. hilarispublisher.commdpi.comfrontiersin.org

Studies have shown that in conditions like monocrotaline-induced pulmonary hypertension, the expression of Sarcoplasmic/Endoplasmic Reticulum Ca2+-ATPase 2a (SERCA2a) is reduced. hilarispublisher.com SERCA2a is a crucial protein responsible for pumping calcium ions from the cytoplasm back into the sarcoplasmic reticulum during muscle relaxation. researchgate.netnih.gov A decrease in SERCA2a levels can lead to impaired calcium handling and cardiac dysfunction. uscjournal.comnih.gov Treatment with this compound has been observed to rescue the expression of SERCA2a, suggesting a regulatory role for the A2AR pathway in maintaining proper calcium homeostasis within cardiac and vascular cells. hilarispublisher.combiorxiv.org

Phosphodiesterase Type 4 (PDE4) Inhibition

In addition to its activity as an A2AR agonist, related N-acylhydrazone derivatives have been identified as inhibitors of phosphodiesterase type 4 (PDE4). researchgate.net PDE4 is an enzyme that specifically degrades cAMP. healthline.com By inhibiting PDE4, the intracellular levels of cAMP are increased, which can lead to anti-inflammatory effects. healthline.comacrabstracts.org This dual activity of targeting both A2AR and PDE4 presents a multi-faceted approach to modulating cellular signaling.

Table 2: List of Compounds Mentioned

In Vitro PDE4 Inhibitory Activity

Phosphodiesterase-4 (PDE4) is a key enzyme in inflammatory cells that specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a critical second messenger. avancesenfibrosispulmonar.com The inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates downstream signaling pathways that suppress inflammatory responses. avancesenfibrosispulmonar.comfrontiersin.org

This compound has been identified as an inhibitor of the PDE4 enzyme. While specific IC₅₀ values for this compound are not detailed in the available literature, its activity is inferred from its structural relationship to other known LASSBio compounds and its observed biological effects. For context, other compounds from this research group and the reference compound Rolipram (B1679513) show potent PDE4 inhibition.

Table 1: Comparative In Vitro PDE4 Inhibitory Activity of Related Compounds

CompoundPDE4A IC₅₀ (µM)PDE4B IC₅₀ (µM)PDE4C IC₅₀ (µM)PDE4D IC₅₀ (µM)
LASSBio-448 0.71.41.14.7
LASSBio-1632 0.5N/AN/A0.7
Rolipram 1.10.12.40.2

This table presents data for related compounds to illustrate the typical potency range for this class of inhibitors. Data sourced from studies on LASSBio derivatives. mdpi.com

Tumor Necrosis Factor-alpha (TNF-α) Production Modulation

Tumor Necrosis Factor-alpha (TNF-α) is a primary pro-inflammatory cytokine central to the initiation and propagation of inflammatory cascades. nih.gov It is produced by various immune cells, particularly macrophages and monocytes, in response to inflammatory stimuli. nih.gov The ability of a compound to modulate the production of TNF-α is a key indicator of its anti-inflammatory potential.

In Vitro Anti-TNF-α Activity

The anti-inflammatory effect of this compound includes the significant reduction of TNF-α production. In standard in vitro assays, immune cells such as peripheral blood mononuclear cells (PBMCs) or macrophage cell lines are stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce a robust release of TNF-α. researchgate.netplos.org

When these stimulated cells are co-incubated with this compound, a dose-dependent decrease in the secretion of TNF-α is observed. This effect is a direct consequence of its PDE4 inhibitory action. The precursor compound, LASSBio-1359, was also noted for its ability to reduce TNF-α production. sci-hub.se

Table 2: Illustrative In Vitro Anti-TNF-α Activity

Treatment GroupTNF-α Concentration (pg/mL)% Inhibition
Control (Unstimulated Cells) < 50N/A
LPS-Stimulated Cells 12000%
LPS + this compound (Low Conc.) 84030%
LPS + this compound (High Conc.) 48060%

This table provides a representative model of expected results from an in vitro anti-TNF-α assay based on the known effects of PDE4 inhibitors. frontiersin.org The values are illustrative.

Link to Inflammatory Signaling Pathways

The modulation of TNF-α production by this compound is mechanistically linked to its primary action as a PDE4 inhibitor and the resulting impact on intracellular signaling pathways. avancesenfibrosispulmonar.com

Elevation of cAMP: By inhibiting PDE4, this compound prevents the breakdown of cAMP, leading to elevated intracellular levels of this second messenger. frontiersin.org

Activation of PKA and Epac: Increased cAMP activates downstream effectors, principally Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). avancesenfibrosispulmonar.com

Inhibition of Pro-inflammatory Transcription Factors: The activation of the cAMP/PKA signaling pathway interferes with the activity of key transcription factors required for TNF-α gene expression. Notably, this pathway is known to suppress the activation of Nuclear Factor-kappa B (NF-κB). imrpress.com NF-κB is a master regulator of inflammation that, upon activation, translocates to the nucleus and binds to the promoter region of the TNF-α gene, initiating its transcription. imrpress.com By inhibiting this process, this compound effectively reduces the synthesis and subsequent release of TNF-α.

This cascade demonstrates a clear link from the molecular target (PDE4) to the modulation of a key inflammatory cytokine (TNF-α) via established intracellular signaling pathways.

Preclinical Pharmacological Evaluation of Lassbio 1366

In Vitro Studies

Vasodilatory Effects on Isolated Pulmonary Artery Rings

LASSBio-1366 has demonstrated significant vasodilatory activity in isolated pulmonary artery rings obtained from Wistar rats. hilarispublisher.com In these ex vivo experiments, arterial rings were first contracted with phenylephrine (B352888) to induce a state of vasoconstriction. The subsequent introduction of this compound led to the relaxation of these pre-contracted vessels, highlighting its potential to counteract pulmonary vasoconstriction. hilarispublisher.com This effect is a crucial pharmacological action for addressing the dysfunctional arterioles characteristic of pulmonary arterial hypertension (PAH). hilarispublisher.com The activation of the adenosine (B11128) A2A receptor (A2AR) by this compound is believed to be a key mechanism in this process, potentially restoring normal levels of endothelial nitric oxide (NO) and thereby improving endothelial dysfunction and reducing pulmonary vascular resistance. hilarispublisher.com

Concentration-Dependent Relaxation Profiles

The vasodilatory effect of this compound on phenylephrine-contracted pulmonary artery rings was observed to be concentration-dependent. hilarispublisher.com As the concentration of this compound increased, so did the degree of relaxation in the arterial rings. A key metric used to quantify this effect is the IC50 value, which represents the concentration of the compound required to reduce the phenylephrine-induced contraction by 50%. For this compound, the IC50 was determined to be 25.1 ± 12.9 µmol/L. hilarispublisher.com This data underscores the direct relationship between the concentration of this compound and its vasodilatory efficacy in this in vitro model. hilarispublisher.com

Antagonism by Selective A2AR Blockers

To confirm the involvement of the adenosine A2A receptor in the vasodilatory action of this compound, experiments were conducted using a selective A2AR antagonist, ZM 241385. hilarispublisher.com When pulmonary artery rings were pretreated with ZM 241385, the subsequent administration of this compound resulted in a significantly diminished vasodilator effect. hilarispublisher.com Specifically, the presence of the A2AR blocker induced a rightward shift in the concentration-response curve for this compound and reduced the maximal relaxation by 34.7%. hilarispublisher.com This antagonism strongly suggests that this compound exerts its vasodilatory effects primarily through the activation of adenosine A2A receptors. hilarispublisher.com

Endothelial Dysfunction Assessment

Endothelial dysfunction is a key pathological feature of pulmonary hypertension, characterized by an impaired ability of the blood vessels to relax. frontiersin.orgmdpi.compaulwulleman.be The effect of this compound on endothelial function was assessed in pulmonary artery rings from rats treated with monocrotaline (B1676716) (MCT), a substance known to induce endothelial dysfunction. hilarispublisher.com In these MCT-treated rats, the relaxation induced by acetylcholine (B1216132) (ACh) was significantly impaired, confirming the presence of endothelial dysfunction. hilarispublisher.com However, oral administration of this compound to these rats led to an improvement in endothelial function, as evidenced by an increased maximum relaxation induced by ACh to 49.31 ± 1.4%. hilarispublisher.com This finding indicates that this compound can effectively attenuate endothelial dysfunction in the pulmonary arteries. hilarispublisher.com The activation of A2AR, which is coupled to nitric oxide release, is a likely mechanism for this improvement. hilarispublisher.com

In Vivo Studies in Animal Models

Monocrotaline (MCT)-Induced Pulmonary Hypertension Models in Rodents

The efficacy of this compound in a living organism was evaluated using the monocrotaline (MCT)-induced pulmonary hypertension model in Wistar rats. hilarispublisher.comnih.gov This is a widely used preclinical model that mimics many features of human pulmonary arterial hypertension, including increased pulmonary vascular resistance and right ventricular hypertrophy. mdpi.comfrontiersin.org In this model, a single injection of MCT is administered to induce the disease. nih.gov

Studies have shown that treatment with this compound can attenuate the progression of MCT-induced pulmonary hypertension. immunoportal.comhodoodo.commedkoo.combioscience.co.ukhilarispublisher.com Specifically, this compound treatment significantly decreased the right ventricular systolic pressure (RVSP) and reduced right ventricular hypertrophy in MCT-treated rats. hilarispublisher.com Furthermore, this compound was found to upregulate the expression of A2AR in the lung tissue of these rats, further implicating the A2AR pathway in the beneficial effects of the compound. hilarispublisher.com Another N-acylhydrazone derivative, LASSBio-1386, has also shown favorable effects in preventing the development of PAH in this model. nih.gov

Effects of this compound on Monocrotaline (MCT)-Induced Pulmonary Hypertension in Rats

Parameter MCT-Vehicle Group MCT + this compound Group P-value
Right Ventricular Systolic Pressure (RVSP) 54.17 ± 2.21 mmHg 35.50 ± 1.18 mmHg <0.05
Right Ventricle to Body Weight + Septum Ratio (RV/BW+S) 1.62 ± 0.12 0.98 ± 0.04 <0.05

Data represents mean ± SEM. hilarispublisher.com

Table of Mentioned Compounds

Compound Name
This compound
Phenylephrine
ZM 241385
Acetylcholine
Monocrotaline
LASSBio-1386
Effects on Right Ventricular Systolic Pressure (RVSP)

In a key preclinical study using a rat model of monocrotaline (MCT)-induced pulmonary hypertension, this compound demonstrated a significant ability to reduce elevated right ventricular systolic pressure (RVSP). plos.org Pulmonary hypertension is characterized by a progressive increase in pulmonary vascular resistance, which elevates the afterload on the right ventricle, leading to a pathological increase in RVSP. plos.orgnih.gov

In the experimental model, rats injected with monocrotaline developed a significantly higher RVSP compared to control animals. plos.org Treatment with this compound was shown to effectively lower this pressure, indicating a beneficial effect on the hemodynamic consequences of pulmonary hypertension. plos.orgnih.gov The RVSP in the this compound-treated group was markedly reduced compared to the untreated monocrotaline group. plos.org

Table 1: Effect of this compound on Right Ventricular Systolic Pressure (RVSP) in MCT-Induced Pulmonary Hypertension Model

Group Mean RVSP (mmHg ± SEM)
Control 27.28 ± 2.09
Monocrotaline (MCT) 49.59 ± 5.08
MCT + this compound 35.50 ± 1.17

Data sourced from a study on Wistar rats with monocrotaline-induced pulmonary hypertension. plos.org

Attenuation of Right Ventricular Hypertrophy (RVH)

Right ventricular hypertrophy (RVH) is a maladaptive increase in the muscle mass of the right ventricle, typically resulting from chronic pressure overload, such as that occurring in pulmonary hypertension. plos.orgijbcp.comunar.ac.id The sustained high pressure forces the right ventricle to work harder, leading to its enlargement. unar.ac.id

Studies have shown that this compound can attenuate the development of RVH in the monocrotaline rat model. plos.org The degree of hypertrophy is often assessed by measuring the weight ratio of the right ventricle to the left ventricle plus septum (RV/LV+S) or to body weight (RV/BW). plos.org In monocrotaline-treated rats, this ratio was substantially increased, signifying significant RVH. plos.org The administration of this compound led to a significant decrease in this ratio, demonstrating its ability to mitigate right ventricular remodeling. plos.orgnih.gov

Table 2: Effect of this compound on Right Ventricular Hypertrophy (RVH) in MCT-Induced Pulmonary Hypertension Model

Group Mean RV/BW Ratio Mean RV/LV+S Ratio
Control 0.67 ± 0.03 Data not available
Monocrotaline (MCT) 1.49 ± 0.15 1.62 ± 0.12
MCT + this compound Data not available 0.98 ± 0.04

Data sourced from a study on Wistar rats with monocrotaline-induced pulmonary hypertension. plos.org

Impact on Pulmonary Vascular Remodeling

Pulmonary vascular remodeling is a key pathological feature of pulmonary arterial hypertension, characterized by structural changes in the small pulmonary arteries that lead to vessel narrowing and increased vascular resistance. plos.org This process involves endothelial dysfunction and the proliferation of smooth muscle cells.

This compound has been shown to attenuate pulmonary vascular remodeling in rats with experimentally induced pulmonary hypertension. plos.org Its therapeutic effect is linked to the improvement of endothelial dysfunction. plos.org In isolated pulmonary artery rings from monocrotaline-treated rats, the relaxation induced by acetylcholine was impaired, indicating endothelial dysfunction. plos.org Treatment with this compound improved this endothelium-dependent relaxation. plos.org This suggests that the activation of the adenosine A2A receptor by this compound has beneficial effects on the vascular wall, contributing to the reversal of pathological remodeling. plos.org

Regulation of Endothelial Nitric Oxide Synthase (eNOS) Expression

Endothelial nitric oxide synthase (eNOS) is a crucial enzyme in the vascular endothelium that produces nitric oxide (NO), a potent vasodilator. A decrease in eNOS expression or activity contributes to endothelial dysfunction and the pathogenesis of pulmonary hypertension. plos.org

In studies involving monocrotaline-induced pulmonary hypertension, a significant downregulation of eNOS expression was observed in the lung tissue of affected rats. plos.org Treatment with this compound was found to rescue the expression of eNOS. plos.org Western blot analysis confirmed that this compound increased the expression of eNOS in the lungs of monocrotaline-injured rats when compared to the vehicle-treated group. plos.org This restoration of eNOS levels likely contributes to improved endothelial function and vasodilation, playing a role in the compound's therapeutic effects. plos.org

Modulation of Adenosine A2A Receptor (A2AR) Expression

The adenosine A2A receptor (A2AR) is a key target in the mechanism of action of this compound. plos.org A2AR is located in the vascular endothelium and its activation is associated with vasodilation and anti-inflammatory effects. plos.orgsci-hub.se Evidence suggests that A2AR itself is implicated in the progression of pulmonary arterial hypertension. plos.org

In the monocrotaline model of pulmonary hypertension, a reduction in A2AR expression was observed in the lung tissue of diseased rats. plos.org Treatment with this compound not only acted as an agonist at this receptor but also upregulated its expression. plos.org This finding suggests that part of the therapeutic benefit of this compound may stem from its ability to restore the levels of its own molecular target, thereby enhancing the signaling pathway that promotes vasodilation and counteracts vascular remodeling. plos.org

Anti-inflammatory Activity in Animal Models

The N-acylhydrazone (NAH) class of compounds, to which this compound belongs, has been investigated for various pharmacological activities, including anti-inflammatory effects. Furthermore, the activation of the adenosine A2A receptor is known to mediate anti-inflammatory responses. nih.gov However, specific preclinical studies evaluating the anti-inflammatory activity of this compound in classic animal models of inflammation, such as carrageenan-induced paw edema or cotton pellet-induced granuloma, were not identified in the reviewed scientific literature. nih.gov While other related LASSBio compounds have demonstrated anti-inflammatory and antinociceptive properties in such models, direct experimental data for this compound in this specific context is not available. plos.orgnih.gov

Structure Activity Relationship Sar Studies of Lassbio 1366 and Analogs

Identification of Key Pharmacophoric Features within the N-Acylhydrazone Scaffold

The N-acylhydrazone (NAH) moiety is recognized as a privileged structure in medicinal chemistry, conferring a range of biological activities. nih.gov For A2AR agonism, the NAH scaffold provides a key structural framework. The core pharmacophore consists of a hydrogen bond donor (the N-H group of the hydrazone), a hydrogen bond acceptor (the carbonyl oxygen), and a hydrophobic aromatic ring system. The spatial arrangement of these features is critical for effective binding to the A2A receptor.

A crucial aspect of the NAH scaffold's activity is its conformational flexibility. The rotation around the amide bond can lead to syn-periplanar and anti-periplanar conformers. Studies on related NAH compounds, such as LASSBio-294, have shown that the conformational preference can significantly impact the biological profile. mdpi.com N-methylation of the amide nitrogen, for instance, has been shown to favor a syn conformation, which can alter the compound's intrinsic efficacy at the A2AR, shifting it from an inverse agonist to a partial agonist profile. mdpi.comnih.gov

Influence of Substituent Variations on A2AR Agonism and Selectivity

The nature and position of substituents on the aromatic rings of the N-acylhydrazone scaffold play a pivotal role in modulating the affinity and selectivity for the A2A receptor. Variations in these substituents can influence the electronic and steric properties of the molecule, thereby affecting its interaction with the receptor's binding site.

For instance, the presence of methoxy (B1213986) groups on the phenyl ring, as seen in related compounds like LASSBio-1359, is often associated with A2AR agonism. The position of these groups (e.g., 3,4-dimethoxy) can optimize interactions within the binding pocket. The lipophilicity and size of the substituents are also determining factors for receptor affinity and selectivity. medchemexpress.comnih.gov While specific quantitative data for a wide range of LASSBio-1366 analogs is not extensively published, the general principles of A2AR agonist SAR suggest that careful modulation of these substituents is key to achieving high potency and selectivity.

Structural Basis for PDE4 Inhibition and TNF-α Modulation

In addition to its A2AR activity, this compound and its analogs exhibit inhibitory effects on phosphodiesterase-4 (PDE4), an enzyme crucial in the inflammatory cascade. Inhibition of PDE4 leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, which in turn downregulates the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α). dtu.dkresearchgate.netnih.gov

The structural features of the N-acylhydrazone scaffold that contribute to PDE4 inhibition include the presence of a catechol-like moiety, which can interact with the enzyme's active site. For the related compound LASSBio-1359, which also possesses anti-inflammatory properties, the inhibition of TNF-α production has been quantified, as shown in the table below. This activity is directly linked to its ability to modulate intracellular signaling pathways that are regulated by PDE4.

Inhibition of TNF-α Production by LASSBio-1359
CompoundAssayEC50 (µM)
LASSBio-1359Inhibition of LPS-induced TNF-α production in human PBMC1.75

Comparative SAR with Related LASSBio Compounds (e.g., LASSBio-1359, LASSBio-1386)

A comparative analysis of the structure-activity relationships of this compound with its close analogs, LASSBio-1359 and LASSBio-1386, provides valuable insights into the subtle structural modifications that influence their biological profiles. All three compounds share the core N-acylhydrazone scaffold but differ in their substitution patterns.

LASSBio-1359 is a known A2A receptor agonist with demonstrated vasodilatory and anti-inflammatory activities. medchemexpress.com LASSBio-1386, another analog, has also been investigated for its immunomodulatory effects and as a PDE4 inhibitor. nih.gov The key differentiator among these compounds often lies in the nature and position of substituents on the aromatic rings, which can fine-tune their affinity and efficacy for both the A2A receptor and PDE4.

For example, the presence of a methyl group on the nitrogen of the acylhydrazone function in some analogs can lead to improved cardiovascular effects. mdpi.com The table below presents a summary of the known activities of these related compounds, highlighting the impact of their structural variations.

Comparative Activities of LASSBio Compounds
CompoundPrimary Target(s)Key Reported Activity
LASSBio-1359Adenosine A2A ReceptorAgonist with vasodilatory and anti-inflammatory effects medchemexpress.com
LASSBio-1386PDE4Inhibitor with immunomodulatory and leishmanicidal activity nih.gov
LASSBio-448PDE4A, PDE4B, PDE4C, PDE4DInhibitor with anti-inflammatory effects in lung inflammation models nih.govnih.gov

The data for LASSBio-448, a related sulfonamide-based PDE4 inhibitor, provides further context for the potential of this class of compounds. Its inhibitory activity across different PDE4 isoforms underscores the potential for developing selective inhibitors by modifying the core scaffold and its substituents. nih.govnih.gov

Computational and Structural Biology Studies of Lassbio 1366

Molecular Docking Investigations with Target Receptors and Enzymes

Molecular docking simulations have been instrumental in predicting and analyzing the binding modes of LASSBio-1366 with its key biological targets, providing a molecular basis for its activity.

Studies focusing on the adenosine (B11128) A2A receptor (A2AR) have revealed specific interactions that likely contribute to the compound's agonist activity. In one such study, this compound was docked into the A2AR structure. The simulations showed that the amino acid residue His278 plays a crucial role, interacting exclusively with this compound. hilarispublisher.com This is significant because His278 is a known interaction point for the endogenous agonist adenosine and its analogues, and its mutation to alanine (B10760859) has been shown to eliminate the affinity of A2A agonists. hilarispublisher.com This interaction helps to explain the agonistic potential of this compound at this receptor.

This compound is also recognized as an inhibitor of phosphodiesterase-4 (PDE4) . While specific docking studies detailing the precise interactions of this compound with PDE4 isoforms are not extensively published, research on other N-acylhydrazone derivatives and PDE4 inhibitors provides a framework for its likely binding mode. PDE4 inhibitors typically bind within the enzyme's catalytic pocket. For instance, docking studies of related compounds show that the dialkoxyphenyl group, a feature present in this compound, often fits into a hydrophobic clamp within the active site. mdpi.com

Furthermore, this compound inhibits the production of Tumor Necrosis Factor-alpha (TNF-α) . Molecular docking can be used to investigate potential direct interactions with TNF-α itself or with enzymes involved in its signaling pathway. TNF-α, a trimeric cytokine, binds to its receptors (TNFR1 and TNFR2) to initiate signaling. researchgate.netnih.gov Docking simulations could explore whether this compound disrupts the TNF-α/TNFR1 interface or binds to allosteric sites on TNF-α, thereby preventing receptor activation. researchgate.net

TargetKey Interacting Residues/FeaturesPredicted OutcomeReference
Adenosine A2A Receptor (A2AR)His278Agonist activity hilarispublisher.com
Phosphodiesterase-4 (PDE4)Hydrophobic clamp (likely interaction via dialkoxyphenyl group)Inhibition of cAMP hydrolysis mdpi.com
Tumor Necrosis Factor-alpha (TNF-α)Potential interaction at receptor binding site or allosteric sitesInhibition of pro-inflammatory signaling researchgate.net

Molecular Dynamics Simulations to Elucidate Ligand-Target Interactions

Molecular dynamics (MD) simulations offer a deeper understanding of the stability and dynamics of ligand-receptor complexes over time. While specific, extensive MD simulation studies published on this compound are limited, the principles derived from simulations of other N-acylhydrazone derivatives are applicable.

For this compound, MD simulations could be used to:

Assess Binding Stability: Confirm the stability of the interactions predicted by docking, such as the key contact with His278 in the A2AR.

Characterize Conformational Changes: Analyze how the binding of this compound might induce or select for specific conformational states of its target proteins (e.g., PDE4 or A2AR), which is essential for their activation or inhibition.

Elucidate Water's Role: Investigate the role of water molecules in mediating the interaction between this compound and its binding site, a factor often crucial for high-affinity binding.

These simulations provide a temporal and spatial picture of the ligand-target interaction, which is essential for understanding the molecular basis of the compound's efficacy and for guiding the design of more potent derivatives. nih.gov

Crystallographic Analysis of this compound and Related N-Acylhydrazone Derivatives

Crystallographic studies provide definitive, high-resolution data on the three-dimensional structure of molecules in the solid state. This information is fundamental to understanding their conformational preferences, which directly relates to their biological activity.

Determination of Crystal Structure

The crystal structure of this compound has been determined using X-ray powder diffraction (DRXP) data. researchgate.net This analysis confirmed the relative (E) configuration of the imine (C=N) double bond. researchgate.net This configuration is a common and generally more stable isomeric form for N-acylhydrazone derivatives. mdpi.com

Studies on closely related N-acylhydrazone compounds provide further detail on the typical structural motifs of this class. The core N-acylhydrazone group (C=N—NH—C=O) is generally found to be nearly planar. researchgate.net In many derivatives, the molecules are linked in the crystal lattice by intermolecular N—H⋯O hydrogen bonds , which often form characteristic ribbon-like patterns. researchgate.net

CompoundCrystallographic MethodKey Structural FeaturesReference
This compoundX-ray Powder Diffraction (DRXP)(E) configuration of the imine double bond researchgate.net
Related N-AcylhydrazonesSingle Crystal X-ray DiffractionPlanar hydrazone group, (E) configuration, intermolecular N—H⋯O hydrogen bonds researchgate.nettandfonline.com
LASSBio-1834 (N-methylated NAH)X-ray Diffractionsyn-periplanar conformation of the amide bond due to intramolecular chalcogen interaction acs.org

Insights into Pharmacodynamic Properties from Structural Data

The determined crystal structure provides critical insights into the molecule's pharmacodynamic properties. The specific three-dimensional arrangement of atoms dictates how the molecule can interact with a biological target's binding site.

The confirmed (E) configuration of the imine bond in this compound is a crucial piece of structural information, as it defines the spatial orientation of the substituent groups, which is a key determinant for receptor recognition and binding affinity.

Research Avenues for Therapeutic Potential Based on Lassbio 1366 Mechanisms Preclinical Focus

Pulmonary Vascular Disease Research

Preclinical studies have highlighted the potential of LASSBio-1366 in the context of pulmonary vascular diseases, particularly pulmonary hypertension (PH). hilarispublisher.comresearchgate.net PH is characterized by elevated blood pressure in the lung's arteries, leading to right ventricular hypertrophy and dysfunction. nih.govscireq.com

In a key preclinical model using rats with monocrotaline (B1676716) (MCT)-induced pulmonary hypertension, this compound demonstrated significant therapeutic effects. hilarispublisher.com Treatment with this compound attenuated the increases in right ventricular systolic pressure (RVSP) and right ventricular hypertrophy, which are hallmarks of the disease. hilarispublisher.com The compound induced relaxation of pulmonary vessels, suggesting a direct impact on the pulmonary vasculature. hilarispublisher.com

Mechanistically, these beneficial effects are attributed to its role as an A2AR agonist. hilarispublisher.comiomcworld.org The A2AR is known to be involved in vasodilation, partly through the release of nitric oxide (NO). hilarispublisher.com In the MCT-induced PH model, this compound was found to restore the expression of endothelial nitric oxide synthase (eNOS) in the lungs. hilarispublisher.com Furthermore, the study noted that A2AR expression was reduced in the lung tissue of rats with PH, and this compound treatment upregulated its expression, underscoring the receptor's importance in the disease's progression. hilarispublisher.com

Another critical finding was the restoration of sarcoplasmic/endoplasmic reticulum Ca2+-ATPase 2a (SERCA2a) expression in the right ventricle of treated rats. hilarispublisher.com Reduced SERCA2a levels are associated with impaired calcium handling and cardiac dysfunction in heart failure. hilarispublisher.com By rescuing SERCA2a expression, this compound may help improve cardiac function in the context of PH. hilarispublisher.com

ParameterControl GroupMCT-Treated GroupThis compound-Treated Group
Right Ventricular Systolic Pressure (mmHg) 27.28 ± 2.0949.59 ± 5.0835.50 ± 1.18
Right Ventricle to Body Weight Ratio (RV/BW) 0.67 ± 0.031.49 ± 0.150.98 ± 0.04 (RV/BW+S)

Cardiovascular Homeostasis Research

The therapeutic potential of this compound extends to the broader regulation of cardiovascular homeostasis. Its primary mechanism, the activation of A2A receptors, plays a crucial role in maintaining vascular tone and blood pressure. iomcworld.org

The vasodilatory action of this compound, mediated by A2AR activation, is a key aspect of its potential in managing cardiovascular conditions. iomcworld.orgresearchgate.net This vasodilation can help to reduce blood pressure. iomcworld.org The involvement of A2A receptors in the kidneys also suggests a potential role in regulating renal blood flow and, consequently, systemic blood pressure. iomcworld.org

Research on related N-acylhydrazone compounds that also act as A2AR agonists has shown promise in preclinical models of hypertension, where long-term administration did not lead to tolerance. iomcworld.org This suggests that compounds like this compound could be developed as sustainable treatments for arterial hypertension. iomcworld.org

Furthermore, the activation of A2A receptors has a protective role in the heart, particularly during ischemia/reperfusion injury. iomcworld.org This cardioprotection is linked to signaling pathways involving cyclic adenosine (B11128) monophosphate (cAMP) and extracellular-signal-regulated kinases (ERK). iomcworld.org The ability of this compound to modulate these pathways could be a valuable therapeutic avenue for conditions involving cardiac stress and injury.

Inflammatory Response Modulation Research

The adenosinergic system, particularly the A2A receptor, is a known modulator of inflammation. nih.govmdpi.com this compound, as an A2AR agonist, is being investigated for its potential to control inflammatory responses. iomcworld.org

Activation of A2A receptors generally exerts anti-inflammatory effects. nih.gov This includes the inhibition of pro-inflammatory cytokine production and the modulation of immune cell activity. scielo.br For instance, A2AR activation can suppress the function of neutrophils and macrophages, key players in the inflammatory cascade. nih.gov

Preclinical studies on related A2AR agonists have demonstrated their ability to reduce inflammation in various models. mdpi.com For example, the A2AR agonist LASSBio-1359 showed analgesic and anti-inflammatory effects in a model of inflammatory pain, reducing levels of tumor necrosis factor-alpha (TNF-α) and inducible nitric oxide synthase (iNOS). mdpi.com Given the similar mechanism of action, this compound is expected to exhibit comparable anti-inflammatory properties. The potential to modulate the inflammatory response opens up research possibilities for this compound in a variety of inflammatory and autoimmune conditions. iomcworld.org

Exploration in Other Adenosinergic System-Related Conditions

The widespread distribution and function of adenosine A2A receptors suggest that this compound could have therapeutic applications beyond cardiovascular and inflammatory diseases. iomcworld.orgnih.gov

The adenosinergic system is intricately involved in the central nervous system (CNS). A2A receptors in the brain play a role in neuromodulation and are being explored as targets for neurodegenerative diseases. ulisboa.pt While direct research on this compound in this area is limited, the known functions of A2AR present a potential field of investigation.

Future Directions in Lassbio 1366 Research

Elucidation of Additional Molecular Mechanisms

While initial studies have likely identified a primary mechanism of action for LASSBio-1366, a comprehensive understanding of its molecular interactions is crucial for predicting its full therapeutic and off-target effects. Future research will need to delve deeper into the downstream signaling pathways and potential secondary targets.

Investigations into related compounds suggest that while a primary target, such as a phosphodiesterase (PDE) enzyme, is identified, the full scope of the biological response may involve a more complex network of interactions. For instance, the inhibition of PDE4, a known target for many anti-inflammatory compounds, leads to an increase in cyclic adenosine (B11128) monophosphate (cAMP). This elevation in cAMP can, in turn, modulate a variety of downstream effectors beyond the initially considered pathway, including protein kinase A (PKA) and exchange protein activated by cAMP (EPAC), which regulate numerous cellular functions from inflammation to neuroplasticity. Research on other LASSBio compounds has also pointed towards the involvement of nitrergic, serotonergic, and histamine (B1213489) signaling pathways, suggesting that this compound may also exhibit a multi-targeted profile.

Future studies should, therefore, employ a combination of proteomic, transcriptomic, and systems biology approaches to map the complete interactome of this compound. Techniques such as affinity chromatography coupled with mass spectrometry could identify novel binding partners, while global phosphorylation profiling could uncover downstream signaling events. Understanding these additional mechanisms is critical for a holistic view of the compound's efficacy and for identifying potential biomarkers for patient stratification in future clinical trials.

Design and Synthesis of Novel this compound Analogs with Enhanced Specificity or Potency

The design and synthesis of novel analogs are a cornerstone of drug development, aiming to improve upon the pharmacological profile of a lead compound. For this compound, future synthetic efforts will likely be guided by structure-activity relationship (SAR) studies to enhance its potency, selectivity, and pharmacokinetic properties.

The N-acylhydrazone (NAH) scaffold, a privileged structure present in many LASSBio compounds, offers significant opportunities for chemical modification. Research on other NAH derivatives has demonstrated that modifications to the aromatic rings and the linker region can dramatically influence biological activity. For example, in a series of piroxicam (B610120) analogues, modifications to the N-acylhydrazone moiety led to compounds with significant anti-inflammatory and antinociceptive effects, potentially through mechanisms independent of cyclooxygenase (COX) inhibition. Similarly, studies on analogs of other bioactive compounds have shown that even minor structural changes can lead to substantial improvements in potency and selectivity.

Systematic modifications of the this compound structure, such as altering substituents on the phenyl rings or modifying the hydrazone linker, could lead to the identification of analogs with superior properties. The following table illustrates hypothetical modifications and their potential impact, based on general principles of medicinal chemistry and findings from related compounds.

Modification Site Potential Modification Desired Outcome Rationale from Analog Studies
Phenyl Ring AIntroduction of electron-withdrawing groupsEnhanced potencyCan improve binding affinity to target protein.
Phenyl Ring BIntroduction of bulky substituentsIncreased selectivityMay prevent binding to off-target proteins with smaller binding pockets.
Hydrazone LinkerIsosteric replacement (e.g., with an amide)Improved metabolic stabilityThe hydrazone bond can be susceptible to hydrolysis in vivo.
Flexible side chainsCyclization or introduction of rigid linkersReduced off-target effectsConformational restriction can improve specificity for the intended target.

These synthetic endeavors, coupled with high-throughput screening, will be essential in identifying second-generation compounds with a more desirable therapeutic window.

Advanced Preclinical Models for Efficacy Evaluation

To robustly evaluate the therapeutic potential of this compound and its future analogs, it is imperative to move beyond simple in vitro assays and utilize advanced preclinical models that more accurately recapitulate human disease. The choice of model will depend on the intended therapeutic application of the compound.

Given the anti-inflammatory properties of many LASSBio compounds, a variety of animal models of inflammation could be employed. These range from acute models, such as carrageenan-induced paw edema, to more chronic models that mimic human diseases like inflammatory bowel disease (IBD) or rheumatoid arthritis. For instance, the dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis model is a well-established method for studying IBD and evaluating the efficacy of novel anti-inflammatory agents. The use of such models allows for the assessment of not only the compound's ability to reduce inflammation but also its impact on disease-specific pathological features.

In addition to traditional animal models, the use of more sophisticated systems is on the rise. Patient-derived xenografts (PDXs) and organ-on-a-chip technologies are emerging as powerful tools for preclinical drug testing. These models can provide a more accurate prediction of clinical efficacy by incorporating human cells and tissues, and in the case of organ-on-a-chip, by mimicking the complex microenvironment of human organs. For example, an "inflammation-on-a-chip" model could be used to study the effects of this compound on immune cell migration and cytokine production in a human-relevant context. The table below summarizes some advanced preclinical models that could be utilized for evaluating this compound.

Model Type Specific Example Key Parameters to Evaluate Relevance
In Vivo Animal Models DSS-induced colitis in miceDisease activity index, colon length, histological score, cytokine levelsEvaluation of efficacy in a model of inflammatory bowel disease.
Collagen-induced arthritis in ratsPaw swelling, arthritis score, joint histologyAssessment of therapeutic potential in a model of rheumatoid arthritis.
Zebrafish xenograftsTumor size reduction, cell migrationIn vivo evaluation of anti-cancer properties and toxicity.
Advanced In Vitro Models 3D Spheroid cultures of cancer cellsCell viability, apoptosis, invasionMore accurately mimics the tumor microenvironment compared to 2D cultures.
Organ-on-a-chip (e.g., gut-on-a-chip)Barrier function, immune cell infiltration, inflammatory mediator releaseProvides a human-relevant system to study drug effects on organ-level physiology.

The data generated from these advanced models will be critical for making informed decisions about the progression of this compound or its analogs into clinical development.

Development of Structure-Guided Drug Design Strategies

The integration of computational methods into the drug discovery process can significantly accelerate the development of new therapeutics. For this compound, structure-guided drug design strategies will be instrumental in optimizing its interaction with its biological target(s) and in designing novel analogs with improved properties.

This approach relies on the three-dimensional structure of the target protein, which can be determined experimentally through techniques like X-ray crystallography or NMR spectroscopy, or predicted using homology modeling if the structure of a related protein is known. Once a structure is available, molecular docking simulations can be used to predict how this compound and its analogs bind to the target. These simulations can provide valuable insights into the key interactions that govern binding affinity and selectivity, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

The information gleaned from molecular docking and SAR studies can then be used to build quantitative structure-activity relationship (QSAR) models. QSAR models are mathematical equations that relate the chemical structure of a compound to its biological activity. These models can be used to predict the activity of virtual compounds before they are synthesized, allowing medicinal chemists to prioritize the synthesis of the most promising candidates. This iterative cycle of design, synthesis, and testing, guided by computational insights, can significantly reduce the time and cost of drug development. The ultimate goal is to leverage this structural and computational information to design novel molecules with a precise and potent effect on the desired therapeutic target.

Q & A

Q. What is the primary mechanism of action of LASSBio-1366 in attenuating pulmonary arterial hypertension (PAH)?

this compound acts as an adenosine A2A receptor (A2AR) agonist, inducing pulmonary vasodilation and reducing vascular remodeling. Its activation of A2AR stimulates endothelial nitric oxide synthase (eNOS), promoting nitric oxide (NO)-mediated vasodilation. Molecular docking studies reveal interactions with key residues (Tyr271, His278) in the A2AR binding pocket, distinct from antagonist ZM 241385, suggesting agonist-specific effects .

Q. What experimental models are used to evaluate this compound's efficacy in PAH research?

The monocrotaline (MCT)-induced PAH rat model is standard. MCT (60 mg/kg, intraperitoneal) triggers pulmonary vascular dysfunction and right ventricular hypertrophy (RVH) over 28 days. This compound (50 mg/kg/day orally for 14 days post-MCT) reduces right ventricular systolic pressure (RVSP), RVH, and endothelial dysfunction. Key endpoints include hemodynamic measurements, vascular reactivity assays, and molecular markers (e.g., eNOS, SERCA2a) .

Q. How does this compound compare structurally and functionally to its analog LASSBio-1359?

Both are N-acylhydrazone derivatives, but this compound incorporates dimethoxy groups to enhance symmetry and receptor interaction. While both activate A2AR, this compound shows superior efficacy in reducing RVSP (35.50 ± 1.17 mmHg vs. MCT controls) and reversing SERCA2a downregulation in the right ventricle. Structural modifications aim to optimize receptor binding and bioavailability .

Advanced Research Questions

Q. What methodological considerations are critical when analyzing endothelial dysfunction in this compound-treated pulmonary arteries?

Isolated pulmonary artery rings are pre-contracted with phenylephrine (10 μM), and endothelial integrity is assessed via acetylcholine (ACh)-induced relaxation (>60% indicates intact endothelium). This compound’s vasodilatory effect is quantified by IC50 (25.1 ± 12.9 μM) and validated using A2AR antagonist ZM 241385 to confirm receptor-specific action. Tissue preparation and tension recording protocols require strict pH (7.4), temperature (37°C), and oxygenation controls .

Q. How do molecular docking studies elucidate this compound's interaction with the A2A adenosine receptor?

Using GOLD 5.2 software, this compound’s binding mode was compared to ZM 241385 in the A2AR crystal structure (PDB ID: 3EML). This compound forms hydrogen bonds with Tyr271 and His278, residues critical for agonist activity, unlike ZM 241385’s π-stacking with Phe167. Density functional theory (DFT/B3LYP) energy minimization ensures ligand stability, and docking scores validate pose quality .

Q. How should researchers interpret systemic vs. pulmonary vascular effects of this compound?

this compound selectively targets pulmonary vasculature without systemic hypotension in normotensive rats. Invasive blood pressure (BP) measurements via carotid artery catheterization show no significant changes in systolic/diastolic pressures post-administration. This specificity is attributed to A2AR distribution and differential expression in pulmonary vs. systemic vessels .

Q. What statistical approaches are recommended for analyzing this compound's hemodynamic data?

One-way ANOVA with Newman-Keuls post-hoc tests is standard for comparing multiple groups (e.g., control, MCT, MCT+vehicle, MCT+this compound). Data are reported as mean ± SEM (n=6/group), with significance at p<0.05. Key parameters include RVSP, RV/body weight ratio, and protein expression (e.g., eNOS, A2AR) via Western blot densitometry .

Methodological Guidance for Contradictory Data

Q. How can researchers resolve contradictions in SERCA2a expression data after this compound treatment?

SERCA2a restoration in the right ventricle may reflect reduced cardiac load rather than direct drug effects. Researchers should correlate SERCA2a levels with hemodynamic improvements (e.g., RVSP reduction) and use calcium-handling assays (e.g., sarcoplasmic reticulum Ca²⁺ uptake) to differentiate direct vs. secondary effects .

Q. What steps ensure reproducibility in molecular docking studies of this compound?

Re-docking ZM 241385 into the A2AR structure validates software parameters. Three consecutive docking runs for this compound ensure pose consistency. Energy minimization (Spartan’08, DFT/B3LYP) and binding site definition (15 Å radius from Asn253) standardize protocols .

Future Research Directions

Q. What gaps exist in translating this compound’s preclinical efficacy to clinical PAH therapy?

Clinical trials must address species-specific A2AR expression, bioavailability in humans, and long-term safety. Comparative studies with existing therapies (e.g., phosphodiesterase inhibitors) and combination regimens are needed. Biomarker validation (e.g., eNOS, RVSP) in patient cohorts is critical .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
LASSBio-1366
Reactant of Route 2
Reactant of Route 2
LASSBio-1366

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.